REACTION_CXSMILES
|
Br[C:2]1[C:7]([Cl:8])=[CH:6][C:5](C)=[CH:4][N:3]=1.[ClH:10].ClCl.[C:13]([Cl:17])(Cl)([Cl:15])[Cl:14]>>[Cl:10][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:13]([Cl:17])([Cl:15])[Cl:14])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 80° C.
|
Type
|
CUSTOM
|
Details
|
illuminated by an ultra-violet lamp inside the reaction flask
|
Type
|
CUSTOM
|
Details
|
After three hours the solvent was removed
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1Cl)C(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |